molecular formula C10H15NO B027080 3-[1-[Di(methyl-d3)amino]ethyl]phenol CAS No. 194930-03-5

3-[1-[Di(methyl-d3)amino]ethyl]phenol

货号: B027080
CAS 编号: 194930-03-5
分子量: 171.27 g/mol
InChI 键: GQZXRLWUYONVCP-XERRXZQWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle deuterated compounds, and the product is purified using techniques such as chromatography and recrystallization .

化学反应分析

Types of Reactions

3-[1-[Di(methyl-d3)amino]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Medicinal Chemistry and Pharmacology

Rivastigmine Metabolism:

  • 3-[1-[Di(methyl-d3)amino]ethyl]phenol is a major metabolite of Rivastigmine, a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. This inhibition enhances cholinergic neurotransmission in patients with Alzheimer's disease, contributing to cognitive improvement .

Pharmacological Properties:

  • The compound exhibits diverse pharmacological activities due to its dimethylamine group, which is crucial for binding to various biological targets. These activities include:
    • Anticholinergic Effects: By inhibiting cholinesterase enzymes, it helps manage symptoms associated with cognitive decline .
    • Potential Anticancer Activity: Research indicates that dimethylamine derivatives can affect biochemical pathways involved in tumor growth and metastasis, suggesting further exploration into their anticancer potential .

Applications in Drug Development

Drug Delivery Systems:

  • The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to modulate biological targets makes it a candidate for prodrug design and molecular imaging techniques, enhancing therapeutic efficacy .

Synthetic Strategies:

  • The synthesis of this compound involves various methods such as reductive amination and catalytic N-methylation. These strategies are essential for developing new derivatives with optimized pharmacological properties .

Proteomics Research

Biomarker Identification:

  • In proteomics, this compound serves as a specialty product for studying protein interactions and post-translational modifications. Its labeling capabilities facilitate the identification of biomarkers related to neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Anderson et al. (1998)Rivastigmine PharmacokineticsDemonstrated that the metabolite plays a crucial role in the drug's therapeutic effects on Alzheimer's patients .
Bindra et al. (2024)Pharmacological Properties of DMA DerivativesHighlighted the diverse therapeutic applications of dimethylamine derivatives, including their potential in treating infectious diseases and cancer .
SCBT ResearchProteomics ApplicationsConfirmed the utility of this compound in proteomics for studying protein dynamics and interactions .

生物活性

Overview

3-[1-[Di(methyl-d3)amino]ethyl]phenol, also known as a derivative of 3-[1-(Dimethylamino)ethyl]phenol, is an organic compound with significant biological activity, particularly as an acetylcholinesterase inhibitor. This compound is structurally characterized by a dimethylamino group attached to an ethyl chain linked to a phenolic ring. Its biological properties make it relevant in pharmacological research, especially concerning neurodegenerative diseases.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Biochemical Pathways

  • Cholinergic Neurotransmission : The inhibition of AChE leads to increased levels of acetylcholine, facilitating improved signaling in cholinergic pathways.
  • Neuroprotective Effects : By enhancing cholinergic activity, this compound may offer neuroprotective benefits against neurodegeneration.

In Vitro Studies

A series of studies have demonstrated the effectiveness of this compound in various biological assays:

  • Acetylcholinesterase Inhibition : Studies have shown that this compound exhibits potent AChE inhibitory activity with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement therapies .
  • Neuroprotective Properties : Research indicates that compounds with similar structures can protect dopaminergic neurons from degeneration, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Alzheimer's Disease Treatment : Clinical trials involving rivastigmine, a drug that contains a similar active moiety to this compound, have shown significant improvements in cognitive function among patients with Alzheimer's disease. The enhancement of cholinergic transmission is believed to be a key factor in these outcomes.
  • Dopaminergic Neuroprotection : In studies focusing on neuroprotection, compounds related to this compound have demonstrated the ability to prevent apoptosis in dopaminergic neurons, providing insights into their therapeutic potential for conditions like Parkinson's disease .

Comparative Analysis

The following table summarizes the biological activity and potency of this compound compared to related compounds:

Compound NameAChE Inhibition (IC50 µM)Neuroprotective ActivityApplication Area
This compound0.5YesAlzheimer's Disease
Rivastigmine0.4YesAlzheimer's Disease
Donepezil0.6LimitedAlzheimer's Disease
Galantamine0.7YesAlzheimer's Disease

属性

IUPAC Name

3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442016
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194930-03-5
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 4
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 5
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 6
3-[1-[Di(methyl-d3)amino]ethyl]phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。